molecular formula C9H12O4 B157385 Buergerinin G CAS No. 263764-83-6

Buergerinin G

Cat. No. B157385
M. Wt: 184.19 g/mol
InChI Key: QIUBALCNECIHCV-BWVDBABLSA-N
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Description

Total Synthesis of Buergerinin G

The synthesis of Buergerinin G has been successfully achieved through a series of chemical reactions that establish its absolute stereochemistry. The process begins with thymidine, from which Buergerinin F is synthesized in a linear sequence of 15 steps, culminating in a 9% overall yield. Buergerinin G is then obtained by oxidizing Buergerinin F with ruthenium tetroxide, resulting in a 77% yield of the final product . This synthesis pathway not only confirms the stereochemical structure of Buergerinin G but also provides a method for its production from relatively simple starting materials.

Enantioselective Synthesis Approach

A novel approach to the synthesis of Buergerinin G involves the enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes. This method utilizes tin(II) triflate coordinated with a chiral diamine to produce aldols with chiral tertiary alcohols at the α-positions. The reaction has been applied to construct the basic skeletons of Buergerinins F and G from achiral materials. Specifically, (+)-Buergerinin G is prepared through a ten-step linear process starting from crotonaldehyde, with an overall yield of 18%. A key step in this synthesis is an intramolecular Wacker-type ketalization of the dihydroxy-β-lactone. This method provides a divergent synthesis route for both Buergerinins F and G from a unified optically active aldol-type intermediate .

Molecular Structure Analysis

The molecular structure of Buergerinin G has been elucidated using spectroscopic methods and X-ray crystallographic analysis. These techniques have allowed for the determination of the unique trioxatricyclo[5.3.1.0^1,5]undecane skeleton that characterizes Buergerinin G. The structural analysis confirms the presence of this novel carbon framework, which is not commonly found in natural products. The 1H, 13C NMR, and EI-MS data provided the necessary information to confirm the structure of Buergerinin G .

Physical and Chemical Properties

While the specific physical and chemical properties of Buergerinin G are not detailed in the provided papers, the synthesis and structural analysis imply that it possesses characteristics typical of iridoid-related compounds. These properties may include solubility in common organic solvents, reactivity with oxidizing agents, and the potential for forming derivatives through functional group transformations. The unique structure of Buergerinin G suggests that it may exhibit distinct biological activities, which could be explored in further studies.

Applications and Case Studies

Although the provided papers do not mention specific case studies, the synthesis of Buergerinin G is of significant interest due to its potential as an antiphlogistic and febrifuge agent. The unique structure of Buergerinin G, with its trioxatricyclo[5.3.1.0^1,5]undecane skeleton, may contribute to its biological activity. Further research could involve the exploration of its pharmacological properties and the investigation of its efficacy in relevant biological models .

Scientific Research Applications

Synthesis and Structure

  • Buergerinin G, alongside Buergerinin F, has been synthesized to establish their absolute stereochemistry. Buergerinin F was synthesized from thymidine in a 15-step process, with Buergerinin G subsequently obtained through oxidation of Buergerinin F (Han & Lowary, 2003).
  • The novel structures of Buergerinin F and G were determined from Scrophularia buergeriana roots using spectroscopic and X-ray crystallographic analysis (Lin et al., 2000).

Chemical Analysis and Derivation

  • A new iridoid derivative named Buergerinin was isolated from the roots of Scrophularia buergeriana Miq., with its structure elucidated based on MS and NMR spectroscopic analyses (Wu et al., 2014).
  • An enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes was developed, applied to construct the basic skeletons of Buergerinins F and G from achiral materials. (+)-Buergerinin G was prepared via this method in an 18% overall yield (Shiina et al., 2009).

Safety And Hazards

This section would detail any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.


Future Directions

Finally, this part would discuss potential future research directions. This could involve proposed experiments to learn more about the compound, potential applications that have yet to be fully explored, or ways that its synthesis could be improved.


Please note that the availability and depth of information can vary depending on the compound . For a less-studied compound, some sections might be quite brief or speculative. For a well-studied compound, each section could be quite detailed. If you have a different compound or a more specific question about a certain aspect of the compound, feel free to ask!


properties

IUPAC Name

(1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBALCNECIHCV-BWVDBABLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3C(O1)(CCO2)CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]3[C@@](O1)(CCO2)CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buergerinin G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JS Han, TL Lowary - The Journal of Organic Chemistry, 2003 - ACS Publications
Syntheses of buergerinin F (1) and buergerinin G (2) were carried out to establish the absolute stereochemistry of these natural products. A linear sequence was used to synthesize 1 in …
Number of citations: 23 pubs.acs.org
JS Han - 2003 - search.proquest.com
This dissertation consists of four sections. The first section describes the synthesis of methyl 4a-carba-D-galactofuranosides. Oligosaccharides containing furanose moieties are …
Number of citations: 4 search.proquest.com
I Shiina, T Iizumi, Y Yamai, Y Kawakita… - …, 2009 - thieme-connect.com
… We also report a new method for the synthesis of (+)-buergerinin G to demonstrate the efficiency of the present protocol for providing chiral compounds starting from both achiral …
Number of citations: 2 www.thieme-connect.com
I Shiina, Y Kawakita, R Ibuka, K Yokoyama… - Chemical …, 2005 - pubs.rsc.org
… Since it is already known that 1 can be converted to 2 by oxygenation using RuCl 3 /NaIO 4 , 2 the present report is related to the formal synthesis of buergerinin G (2). An advanced …
Number of citations: 7 pubs.rsc.org
I Shiina - The Chemical Record, 2014 - Wiley Online Library
… buergerinin G was not successfully carried out by us due to the significant volatility of buergerinin F.52 Therefore, we decided to develop an alternative method to prepare buergerinin G, …
Number of citations: 36 onlinelibrary.wiley.com
PS Deore, NP Argade - Organic letters, 2013 - ACS Publications
… protection-free multifunctional compound 7 bearing free ketone and alcohol units at appropriate positions can theoretically form an intramolecular cyclization product (±)-buergerinin G (…
Number of citations: 27 pubs.acs.org
BA Bhat, S Rashid, S Sengupta… - Asian Journal of Organic …, 2020 - Wiley Online Library
The ubiquitous presence of highly oxygenated furo[3,2‐b]furanone fragments in diverse natural products with wide range of biological activities such as anti‐cancer, anti‐HIV, anti‐…
Number of citations: 3 onlinelibrary.wiley.com
Y Nagaya, Y Kitamura, R Nakashima… - … and Nucleic Acids, 2016 - Taylor & Francis
We developed a practical and reliable method for synthesizing an abasic deoxyribonucleoside, 1,2-dideoxy-d-ribofuranose (dR H ) via elimination of nucleobase from thymidine. To …
Number of citations: 9 www.tandfonline.com
Z Li-sheng, LIU Xiang-qian - Natural Product Research & …, 2009 - search.ebscohost.com
… Jasminanhydride ( 67 ) \ incarvillic acid (68)^"\buergerinin F(69)''*\buergerinin G(70) ^^*^ ^ crescentin ID ( 71 ) ^^^ ^ pedicularis-iactone (72)^"\ macedonine (73)^'^^ scyphiphin A, (74)'"',…
Number of citations: 0 search.ebscohost.com
S Braukmüller - 2002
Number of citations: 0

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